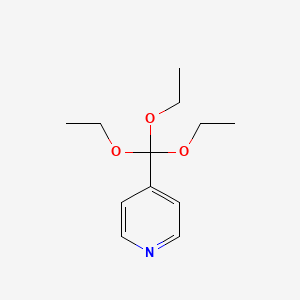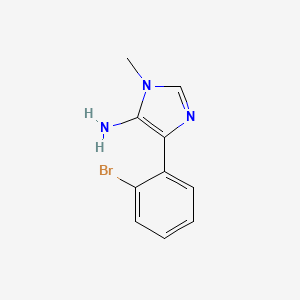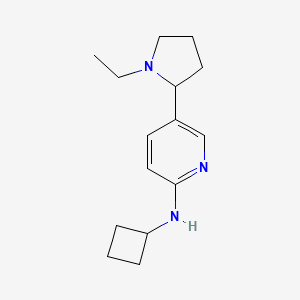
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Aminopyrimidin-5-yl)phenyl)methanol: is an organic compound that features a phenyl ring substituted with a methanol group and a pyrimidine ring substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-(2-Aminopyrimidin-5-yl)phenyl)methanol typically begins with commercially available starting materials such as 2-aminopyrimidine and benzaldehyde derivatives.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving pyrimidine-based inhibitors.
Medicine:
Drug Development: this compound is a potential lead compound for the development of new pharmaceuticals, particularly those targeting pyrimidine-related pathways.
Industry:
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: (3-(2-Aminopyrimidin-5-yl)phenyl)methanol may interact with enzymes that have pyrimidine-binding sites, leading to inhibition or modulation of enzyme activity.
Signal Transduction: The compound may affect signal transduction pathways involving pyrimidine derivatives, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
(3-(2-Aminopyrimidin-5-yl)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(3-(2-Aminopyrimidin-5-yl)phenyl)propane: Similar structure but with a propane group instead of methanol.
Uniqueness:
Functional Group: The presence of the methanol group in (3-(2-Aminopyrimidin-5-yl)phenyl)methanol provides unique reactivity compared to its ethanol and propane analogs.
Biological Activity: The specific substitution pattern and functional groups may result in distinct biological activities and interactions with molecular targets.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
[3-(2-aminopyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-13-5-10(6-14-11)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2,(H2,12,13,14) |
InChI Key |
KZVJQWYXAGVTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(N=C2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-3-cyclobutyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11813775.png)
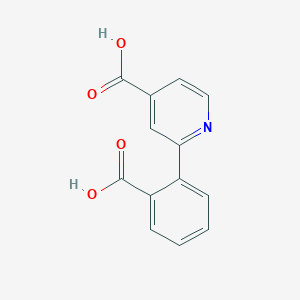



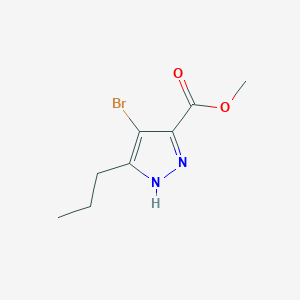


![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)

